![molecular formula C8H7ClN2O2S B6358108 2-Chloro-4-cyano-N-methyl-benzenesulfonamide, 95% CAS No. 1263277-64-0](/img/structure/B6358108.png)
2-Chloro-4-cyano-N-methyl-benzenesulfonamide, 95%
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-4-cyano-N-methyl-benzenesulfonamide”, benzenesulfonamides and their derivatives are generally synthesized through various methods . For instance, one method involves the treatment of different amines with alkyl cyanoacetates .Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell proliferation and survival, making it a promising target for anticancer therapies .
Mode of Action
2-Chloro-4-cyano-N-methyl-benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cell survival under hypoxic conditions, which are common in solid tumors . By inhibiting CA IX, 2-Chloro-4-cyano-N-methyl-benzenesulfonamide disrupts this pathway, leading to decreased tumor cell survival .
Pharmacokinetics
It is known that the compound undergoes first-phase oxidation reactions in human liver microsomes . This suggests that the compound may be metabolized in the liver, which could affect its bioavailability .
Result of Action
The inhibition of CA IX by 2-Chloro-4-cyano-N-methyl-benzenesulfonamide leads to a decrease in tumor cell survival . This is due to the disruption of the anaerobic glycolysis pathway, which is crucial for tumor cell survival under hypoxic conditions . The compound also induces apoptosis in tumor cells, leading to a decrease in cell proliferation .
Action Environment
The action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide is influenced by the tumor microenvironment. Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . This makes the tumor cells more susceptible to the action of 2-Chloro-4-cyano-N-methyl-benzenesulfonamide . Additionally, the compound’s metabolic stability may be affected by factors such as liver function, as it undergoes first-phase oxidation reactions in human liver microsomes .
properties
IUPAC Name |
2-chloro-4-cyano-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFBSBDGFHIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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